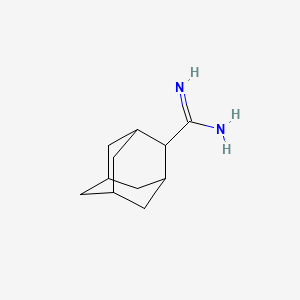

Adamantane-2-carboximidamide

Description

Contextualization of Adamantane (B196018) Derivatives in Contemporary Chemistry

The discovery of adamantane in petroleum in 1933 and its first successful synthesis in 1941 by Vladimir Prelog opened a new chapter in organic chemistry focused on polyhedral compounds. wikipedia.orgnih.gov Its derivatives have since become invaluable in various scientific fields. wikipedia.org

Significance of the Adamantane Scaffold in Organic and Materials Science

The adamantane molecule is the simplest diamondoid, possessing a cage-like structure of ten carbon atoms arranged in the same conformation as the diamond crystal lattice. wikipedia.org This structure imparts remarkable properties that are highly valued in both organic and materials science. Its rigid and virtually strain-free framework provides a precise and predictable three-dimensional scaffold. nih.gov

Key characteristics and applications of the adamantane scaffold include:

Lipophilicity: The bulky, hydrocarbon nature of adamantane makes it highly lipophilic. This property is frequently exploited in medicinal chemistry to enhance the ability of a drug molecule to cross cell membranes, often improving its pharmacological profile. pensoft.netresearchgate.net

Thermal Stability: Due to its stable, fused cyclohexane (B81311) ring system, adamantane exhibits a high melting point (approximately 270 °C) and exceptional thermal stability. wikipedia.org This has led to its use in the development of thermally stable polymers and lubricants. wikipedia.org

Predictable Geometry: The rigid tetrahedral geometry of the adamantane cage allows it to be used as a structural anchor, enabling the precise spatial orientation of functional groups. nih.gov This is particularly useful in designing molecules for surface recognition, creating drug delivery systems, and constructing complex supramolecular structures. nih.govpensoft.net

Pharmacophore: In drug discovery, the adamantyl group is often used as a "lipophilic bullet" to improve the properties of a bioactive molecule. nih.gov It is a key component in several approved drugs, demonstrating its utility as a pharmacophore. nih.govnih.gov

Below is a table summarizing some of the key physicochemical properties of the parent adamantane compound.

| Property | Value |

| Chemical Formula | C₁₀H₁₆ |

| Molar Mass | 136.238 g·mol⁻¹ |

| Appearance | White crystalline solid |

| Density | 1.07 g/cm³ |

| Melting Point | 270 °C (sublimes) |

| Structure | Rigid, strain-free cage |

Evolution of Adamantane Chemistry and its Broad Impact

The field of adamantane chemistry expanded significantly after a more efficient synthesis was developed in 1957, making the compound more accessible for research. nih.gov Early research focused on functionalizing the adamantane cage, particularly at its tertiary (bridgehead) positions. nih.gov The first major application emerged in the 1960s with the discovery of the antiviral properties of 1-aminoadamantane (amantadine), which marked the beginning of adamantane's significant role in medicinal chemistry. nih.govnih.gov

Over the decades, research has broadened to include:

Drug Discovery: Adamantane derivatives are used as antiviral agents, treatments for neurological disorders like Alzheimer's and Parkinson's disease, and as antidiabetic drugs. wikipedia.orgnih.govnih.gov

Materials Science: The adamantane scaffold is incorporated into polymers to enhance their thermal stability and mechanical properties. It is also used in nanotechnology as a molecular building block. wikipedia.orgpensoft.net

Catalysis: Adamantane-based ligands have been developed for use in transition metal catalysis. researchgate.net

Drug Delivery: The unique properties of adamantane are harnessed to create novel drug delivery systems, including liposomes and dendrimers, where the adamantyl group acts as a lipophilic anchor. nih.govpensoft.net

The Significance of the Carboximidamide Functional Group in Synthetic Organic Chemistry

Carboximidamides, commonly known as amidines, are a class of organic compounds with the general structure RC(=NR')NR''R'''. They are the imine analogues of amides and esters and possess a rich chemistry that makes them valuable in synthesis. wikipedia.org

Structural Features and Reactivity Potential of Imidamide Moieties

The imidamide or amidine functional group is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. Key features include:

Basicity: Amidines are among the strongest organic bases. Protonation occurs on the sp²-hybridized nitrogen, and the resulting positive charge is delocalized across the N-C-N system, forming a resonance-stabilized amidinium ion.

Reactivity: The Pinner reaction is a classic method for synthesizing amidines, involving the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia (B1221849) or an amine. wikipedia.orgnrochemistry.com Amidines themselves can undergo various transformations, including hydrolysis to form amides or acylation. smolecule.com

Hydrogen Bonding: The presence of N-H bonds allows amidines to act as both hydrogen bond donors and acceptors, a crucial property for molecular recognition and binding to biological targets.

Comparison with Other Nitrogen-Containing Functional Groups

The properties of the imidamide group are often best understood by comparison with related functional groups, particularly amides and guanidines.

| Functional Group | General Structure | Key Features |

| Amide | R-C(=O)NR₂ | Planar, weakly basic due to resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen. Key structural unit in peptides. |

| Imidamide (Amidine) | R-C(=NH)NH₂ | Strongly basic. Forms a resonance-stabilized cation upon protonation. Can act as both H-bond donor and acceptor. |

| Guanidine (B92328) | (R₂N)₂C=NR | Exceptionally strong organic base, comparable to hydroxide (B78521) ions. The positive charge in the guanidinium (B1211019) ion is delocalized over three nitrogen atoms. |

Historical Development and Emerging Trends in Adamantane-Based Imidamide Research

While adamantane-2-carboximidamide itself is not a widely studied compound, research into adamantane derivatives containing imidamide (amidine) or the closely related guanidine functional groups has gained momentum, particularly in medicinal chemistry. This research leverages the synergistic properties of the lipophilic, rigid adamantane scaffold and the basic, hydrogen-bonding-capable imidamide/guanidine moiety.

Early work on adamantane derivatives focused on simple amines like amantadine. nih.gov The evolution of this research has led to the exploration of more complex nitrogen-containing functional groups to modulate biological activity. The synthesis of adamantane-based amidines can be achieved from the corresponding adamantane nitriles via methods like the Pinner reaction or from adamantane amines. wikipedia.orgrsc.org

Emerging trends and research findings include:

Antiparasitic Agents: Researchers have synthesized and evaluated a series of adamantane-based linear amidines for their activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. rsc.orgrsc.org In these studies, an aromatic ring was often inserted between the adamantane core and the amidine group, with some compounds showing notable trypanocidal activity. rsc.orgresearchgate.net

Kinase Inhibitors: Patents have been filed for imidamide derivatives, including structures containing an adamantane moiety, as inhibitors of sphingosine (B13886) kinase (SphK), an enzyme implicated in cancer and inflammatory diseases. google.com This highlights the potential of adamantane-based imidamides in oncology.

Drug Delivery Systems: The combination of the highly lipophilic adamantane group and the polar, cell-penetrating guanidine group has been explored in drug delivery. Šekutor et al. reported the successful incorporation of adamantyl aminoguanidine (B1677879) derivatives into liposome (B1194612) membrane systems, demonstrating their potential as molecular anchors for targeted therapies. pensoft.net

P2X7 Receptor Antagonists: The development of antagonists for the P2X7 receptor, a target for inflammatory diseases, has included adamantane-based urea, thiourea, and guanidine derivatives, showcasing the versatility of the adamantane scaffold in combination with these functional groups. publish.csiro.au

The table below summarizes some of the research applications for adamantane-based compounds featuring imidamide or related functional groups.

| Compound Type | Research Area | Key Findings | Reference(s) |

| Adamantane-Aryl-Amidines | Antiparasitic (Trypanocidal) | Showed notable activity against T. brucei. | rsc.org, rsc.org |

| Adamantyl Aminoguanidines | Drug Delivery | Successfully incorporated into liposome membranes, acting as a lipophilic anchor with a polar head group. | pensoft.net |

| Adamantane-based Guanidines | P2X7 Receptor Antagonism | Investigated as potential treatments for inflammatory conditions. | publish.csiro.au |

| Adamantane Imidamide Derivatives | Kinase Inhibition | Patented as potential inhibitors of sphingosine kinase for applications in oncology. | google.com |

This body of work indicates that while the specific compound this compound is not a primary focus, the broader class of adamantane-based imidamides and guanidines represents an active and promising area of research, particularly for developing new therapeutic agents and advanced drug delivery platforms.

Current Research Gaps and Future Directions in this compound Chemistry

The field of this compound chemistry is characterized by a significant number of research gaps, which in turn present numerous opportunities for future investigation. The current state of knowledge underscores a need for foundational research to unlock the potential of this specific adamantane isomer.

A primary research gap is the lack of a reported, optimized synthesis for this compound. While the synthesis of the precursor adamantane-2-carboxylic acid is documented, the conversion to the carboximidamide has not been specifically described in the scientific literature. researchgate.net Future research should focus on developing and optimizing a synthetic route, which could potentially involve the Pinner reaction of 2-cyanoadamantane or the direct amination of an appropriate imidate derivative of adamantane-2-carboxylic acid.

Furthermore, the physicochemical properties of this compound have not been characterized. There is a need for experimental determination of its solubility, pKa, lipophilicity (LogP), and solid-state structure. These fundamental data are crucial for any subsequent studies in medicinal chemistry and materials science.

The biological activity of this compound remains entirely unexplored. Given that numerous 1-substituted adamantane derivatives and other carboximidamide-containing compounds exhibit significant pharmacological effects, this is a substantial gap in current knowledge. ontosight.aismolecule.com Future research should involve broad biological screening to identify potential therapeutic applications. Areas of particular interest could include:

Antiviral Activity: Adamantane derivatives are known for their antiviral properties, particularly against the influenza virus. mdpi.com Investigating the efficacy of the 2-carboximidamide isomer against various viral strains is a logical and promising direction.

Enzyme Inhibition: The carboximidamide group can interact with the active sites of various enzymes. Screening this compound against enzyme families such as kinases, proteases, and diacylglycerol O-acyltransferase (DGAT) could reveal novel inhibitors. nih.govsmolecule.com

Receptor Modulation: The unique three-dimensional structure of the adamantane cage can lead to specific interactions with receptors in the central nervous system and other tissues. nih.gov

Table 2: Potential Areas for Future Research on this compound

| Research Area | Rationale | Potential Impact |

|---|---|---|

| Synthetic Chemistry | No reported synthesis currently exists. | Enable further research and development. |

| Physicochemical Characterization | Fundamental properties are unknown. | Provide essential data for drug design and material science. |

| Antiviral Screening | Adamantane derivatives are known antivirals. | Discovery of new therapeutic agents for infectious diseases. |

| Enzyme Inhibition Assays | The carboximidamide moiety is a known pharmacophore. | Identification of novel enzyme inhibitors for various diseases. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

adamantane-2-carboximidamide |

InChI |

InChI=1S/C11H18N2/c12-11(13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H3,12,13) |

InChI Key |

MOPHQIPSBDHPOC-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for Adamantane 2 Carboximidamide and Its Precursors

Retrosynthetic Analysis of Adamantane-2-carboximidamide

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection targets the C-N bond of the amidine group. This leads to two potential precursors: an adamantane-2-nitrile or a related imidate derivative. The Pinner reaction, a classic method for amidine synthesis, logically suggests adamantane-2-carbonitrile as a key intermediate. nrochemistry.comwikipedia.org

Further disconnection of adamantane-2-carbonitrile points towards adamantane-2-carboxylic acid or its corresponding amide. The carboxylic acid is a pivotal precursor, accessible from adamantan-2-one. This retrosynthetic pathway establishes a clear and feasible synthetic route, starting from a readily available adamantane (B196018) derivative.

Development of Novel Synthetic Pathways to the Core Structure

The synthesis of 2-substituted adamantane derivatives can be challenging due to the non-bridgehead position of the C-2 carbon. However, various novel pathways have been developed to access this core structure.

Table 1: Examples of Yields in Multi-step Synthesis of Adamantane Derivatives

| Reaction Step | Product | Reported Yield | Reference |

|---|---|---|---|

| Oxidative cleavage of spiro[adamantane-2,2'-oxirane] | Adamantane-2-carboxylic acid | 66% | researchgate.net |

| Ritter reaction on adamantan-2-ol | N-(Adamantan-2-yl)acetamide | 95% | researchgate.net |

| Amide coupling of 1-adamantane carbonyl chloride | Adamantyl carboxamide derivatives | Variable | nih.gov |

To improve efficiency and reduce waste, expedited and atom-economical strategies are increasingly being explored. Flow chemistry, for instance, offers a promising approach for the synthesis of adamantane derivatives by enabling rapid reaction optimization, improved safety, and scalability. researchgate.net The machine-assisted synthesis of 2-aminoadamantane-2-carboxylic acid showcases the potential of flow chemistry to expedite multi-step processes. researchgate.net Atom-economical reactions, which maximize the incorporation of reactant atoms into the final product, are also a key consideration in modern synthetic design.

Achieving selectivity in the functionalization of the adamantane cage is a significant synthetic challenge. The C-2 position, being a secondary carbon, requires specific strategies to achieve regioselectivity over the more reactive tertiary bridgehead positions (C-1, C-3, C-5, C-7). The choice of reagents and reaction conditions is paramount in directing functionalization to the desired position. While this compound itself is achiral, the principles of stereoselective synthesis are crucial when dealing with substituted adamantane derivatives where chirality may be introduced. nih.govmdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of this compound synthesis, these principles can be applied at various stages. The use of safer solvents, minimizing the number of synthetic steps, and employing catalytic rather than stoichiometric reagents are key considerations. Expedited strategies like flow chemistry not only improve efficiency but can also lead to greener processes by reducing solvent usage and energy consumption. researchgate.net Furthermore, a focus on atom economy in each synthetic step helps to minimize waste generation.

Solvent-Free Reactions and Alternative Reaction Media

In line with the principles of green chemistry, there is a growing emphasis on minimizing or eliminating the use of hazardous organic solvents in chemical synthesis. For the formation of the imidamide group, solvent-free reaction conditions represent a significant advancement. One such method involves the addition of amines to nitriles, a direct and atom-economical approach to amidines. Research has shown that this reaction can be effectively catalyzed by ytterbium amides at 100°C under solvent-free conditions, providing good to excellent yields of N-arylamidinates organic-chemistry.org. While conventional methods for amide bond formation, a related transformation, often rely on hazardous solvents like DMF, NMP, and DCM, ongoing research seeks to replace these with greener alternatives, including bio-based solvents, ionic liquids, and deep eutectic solvents .

The direct nucleophilic addition of an amine to a nitrile is a highly attractive, 100% atom-economy route to amidines rsc.org. However, the low electrophilicity of the nitrile group often necessitates harsh conditions or activation rsc.orgmdpi.com. Solvent-free approaches help to overcome these barriers by increasing reactant concentration and, in some cases, enabling reactions at elevated temperatures without the need for high-boiling-point solvents semanticscholar.org. These methodologies reduce waste, simplify product work-up, and lower the environmental impact of the synthesis.

Catalyst-Driven Synthesis and Ligand Design for Improved Efficiency

Catalysis is central to the efficient synthesis of both the functionalized adamantane precursor and the final imidamide product. Modern strategies focus on both organocatalysis and transition metal catalysis to achieve high selectivity, yield, and functional group tolerance under mild conditions.

Organocatalysis offers a compelling alternative to metal-based systems, avoiding issues of metal toxicity and contamination of the final product. For imidamide (amidine) synthesis, several metal-free strategies have been developed. A notable example is a mild, multicomponent reaction that yields N-acyl amidines from nitroalkene derivatives, dibromo amides, and amines without the need for a metal catalyst organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org. This reaction proceeds through the formation of an α,α-dibromonitroalkane intermediate, which then undergoes C-C bond cleavage, allowing for the rapid assembly of diverse and complex amidine frameworks organic-chemistry.orgorganic-chemistry.org.

Furthermore, catalyst-free, three-component reactions involving enamines (formed in situ from ketones and amines) and sulfonyl azides have been reported for the synthesis of sulfonyl amidines researchgate.netchemrxiv.orgbgu.ac.il. These reactions highlight a modular and highly accessible route to amidine synthesis, demonstrating the potential for creating structurally diverse libraries of these compounds chemrxiv.orgbgu.ac.il. The table below summarizes key aspects of selected metal-free amidine synthesis methods.

| Reaction Type | Reactants | Key Features | Reference |

| Three-Component | trans-β-Nitrostyrene derivatives, Dibromo Amides, Amines | Metal-free; proceeds via C-C bond cleavage; mild conditions. | organic-chemistry.orgorganic-chemistry.org |

| Three-Component | Ketones, Amines, Sulfonyl Azides | Metal-free; modular; forms enamine in situ. | researchgate.netchemrxiv.orgbgu.ac.il |

| Condensation | Sulfonamides, Formamides | NaI-catalyzed; no hazardous reagents or transition metals. | organic-chemistry.org |

The rigid, saturated framework of adamantane presents a significant challenge for selective functionalization. Transition metal catalysis has emerged as a powerful tool for the direct activation of adamantane's strong C–H bonds, enabling the introduction of precursor functionalities at specific positions chemrxiv.orgchemrxiv.orgresearchgate.net.

Photoredox catalysis, often in a dual-catalytic system with a hydrogen atom transfer (HAT) catalyst, has proven particularly effective. These methods allow for the direct C–H alkylation of adamantanes with excellent chemoselectivity for the tertiary (3°) C–H bonds under mild, visible-light-mediated conditions chemrxiv.orgchemrxiv.orgresearchgate.netacs.orguiowa.edunih.govchemrxiv.org. For the synthesis of an this compound precursor, functionalization at the secondary (2°) position is required. While tertiary C-H bonds are often more reactive, specific catalytic systems can be tuned to target secondary sites.

Metal-catalyzed carbonylation reactions are also crucial for introducing carbonyl groups, which are direct precursors to the carboximidamide. Copper and nickel catalysts have been successfully employed for the carbonylative C–H activation of alkanes to generate amides and other carbonyl derivatives nih.gov. For instance, a Ni-catalyzed carbonylation of adamantane with formamides has been developed to produce amide products nih.gov. These reactions often involve radical intermediates generated through HAT from the adamantane core nih.gov.

The table below provides an overview of representative transition metal-catalyzed methods for adamantane functionalization.

| Catalyst System | Reaction Type | Functional Group Introduced | Key Features | Reference |

| Ir photocatalyst / Quinuclidine HAT catalyst | C–H Alkylation | Alkyl, functionalized alkyl | Dual catalysis; high selectivity for 3° C–H bonds; visible light. | chemrxiv.orgnih.gov |

| Cu(I) species | Carbonylative C–H Activation | Imide | Selectively functionalizes the tertiary position with amides. | nih.gov |

| Ni catalyst | Carbonylation | Amide | Couples unreactive alkanes with formamides. | nih.gov |

| Pd catalyst | N-Arylation | N-Aryl | Used for arylation of amidine salts with aryl halides. | organic-chemistry.org |

| CuCl / 2,2'-bipyridine | Amine-Nitrile Coupling | Amidine | Sustainable protocol using O₂ as a green oxidant. | mdpi.com |

Advanced Purification and Isolation Techniques for Synthetic Intermediates

Crystallization and Recrystallization: Adamantane-containing compounds are often highly crystalline solids due to the rigid and symmetrical nature of the adamantane cage. This property is frequently exploited for purification. Recrystallization from appropriate solvents (e.g., ethanol (B145695), cyclohexane (B81311), or solvent mixtures) can be a highly effective method for isolating pure adamantane precursors, such as adamantane carboxylic acids or amides, removing amorphous or soluble impurities google.comresearchgate.netmdpi.com. For amidine products, which are often synthesized as hydrochloride or other salts, crystallization is also a primary purification method thieme-connect.de.

Chromatographic Methods: Column chromatography is a versatile and widely used technique for the purification of adamantane derivatives and amidine intermediates nih.govmdpi.com. Silica gel is a common stationary phase, used with a range of solvent systems (eluents) tailored to the polarity of the target compound mdpi.comnih.gov. For instance, mixtures of dichloromethane and hexane are used for less polar adamantane derivatives, while more polar solvents like ethyl acetate or methanol are added to elute amides and amidines google.comnih.gov.

Acid-Base Extraction: The basic nature of the amidine functional group allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amidine, transferring it to the aqueous phase as a salt. The aqueous layer can then be separated, washed with a fresh organic solvent to remove neutral impurities, and finally, the pH can be raised with a base to deprotonate the amidine, causing it to precipitate or allowing it to be extracted back into an organic solvent google.com.

Filtration: When the desired product or a byproduct is an insoluble solid, filtration is a simple and effective isolation technique. For example, in amidine synthesis via the reduction of amidoximes, the resulting amidine hydrochloride can be isolated after filtering off insoluble byproducts like potassium chloride thieme-connect.de. Similarly, if a reaction yields a crystalline precipitate of the desired adamantane intermediate, it can be collected by filtration, washed with a cold solvent to remove residual impurities, and dried mdpi.com.

| Compound Type | Technique | Description | Reference |

| Adamantane Precursors | Recrystallization | Exploits the high crystallinity of adamantane derivatives for purification from suitable solvents. | google.comresearchgate.net |

| Adamantane Precursors / Amidines | Column Chromatography | Separation based on polarity using a solid stationary phase (e.g., silica gel) and a liquid mobile phase. | mdpi.comnih.gov |

| Amidines | Acid-Base Extraction | Separates the basic amidine from neutral or acidic impurities by converting it into a water-soluble salt. | google.com |

| Amidines / Intermediates | Filtration | Isolates insoluble solid products or removes solid impurities from a reaction mixture. | mdpi.comthieme-connect.de |

Mechanistic Investigations of Chemical Transformations Involving Adamantane 2 Carboximidamide

Elucidation of Reaction Mechanisms for Functional Group Modifications

Functional group modifications of Adamantane-2-carboximidamide can occur either at the imidamide moiety or the adamantane (B196018) core. The interplay between the bulky, electron-donating alkyl scaffold and the polar, reactive imidamide group governs the mechanistic pathways.

The carboximidamide group, often referred to as an amidine, is isoelectronic with a carboxylic acid but exhibits markedly different reactivity. It possesses two nitrogen atoms—one sp² hybridized and one sp³ hybridized—which define its nucleophilic and basic properties.

Nucleophilic Reactivity: Amidines are significantly more basic than their amide counterparts. wikipedia.org Protonation occurs preferentially at the sp²-hybridized imino nitrogen, leading to the formation of a resonance-stabilized amidinium ion where the positive charge is delocalized across both nitrogen atoms. wikipedia.orgsemanticscholar.org This high basicity suggests that the primary nucleophilic character of this compound resides in its nitrogen atoms. The lone pair on the sp² nitrogen can act as a nucleophile, participating in reactions such as alkylation or acylation. However, the immense steric hindrance imposed by the adjacent adamantyl group at the 2-position would significantly slow the rate of such nucleophilic attacks, favoring reactions with smaller, highly reactive electrophiles.

Electrophilic Reactivity: The carbonyl carbon in an amide is electrophilic, but less so than in ketones or acid chlorides, due to resonance donation from the nitrogen lone pair. openochem.orglibretexts.org In an amidine, the carbon atom is bonded to two nitrogen atoms, making it the center of a highly electron-rich system. Consequently, the imidamide carbon is a poor electrophile. For it to react with nucleophiles, activation is typically required. For instance, transformation into an imidoyl chloride derivative would render the carbon susceptible to nucleophilic attack. semanticscholar.org Alternatively, reactions could proceed via nucleophilic acyl substitution, where a portion of the imidamide acts as a leaving group, although this is less common than for carboxylic acid derivatives. libretexts.orgyoutube.com

The adamantane framework is not merely a passive scaffold; its C-H bonds can be selectively functionalized through various mechanisms, often involving radical or cationic intermediates. nih.gov

Remote Functionalization: The synthesis of substituted adamantanes is often achieved through reactions involving carbocation or radical intermediates, which exhibit unique stability and reactivity. nih.gov Direct C-H functionalization can be initiated by abstracting a hydrogen atom from the adamantane cage. The tertiary bridgehead positions (1, 3, 5, 7) are generally more reactive towards radical abstraction than the secondary methylene (B1212753) positions (e.g., 2, 4, 6). nih.gov Therefore, in this compound, functionalization at the remote C5 or C7 bridgehead positions could be achieved using appropriate radical initiators, leading to poly-substituted adamantane derivatives.

Rearrangements: Adamantane chemistry is characterized by a series of complex cationic 1,2-bond migrations and hydride shifts, famously exploited in the Schleyer synthesis of adamantane itself from tetrahydrodicyclopentadiene. nih.gov The generation of a carbocation on the adamantane scaffold of this compound, for example through treatment with a superacid, could initiate Wagner-Meerwein type rearrangements. These rearrangements typically proceed to form the most stable tertiary carbocation, potentially leading to isomerization and the formation of other substituted adamantane structures. nih.govmdpi.com

Stereochemical Outcomes and Diastereoselective Synthesis with this compound

The substitution at the C2 position breaks the high symmetry of the parent adamantane molecule, rendering this compound a chiral compound. nih.gov This inherent chirality, combined with the conformational rigidity of the cage, makes it a valuable scaffold for stereoselective synthesis.

Any reaction creating a new stereocenter, either on the imidamide moiety or on the adamantane core, has the potential to proceed with diastereoselectivity. For example, the addition of a nucleophile to a derivative where the imidamide carbon has been rendered electrophilic would likely occur from the less sterically hindered face, dictated by the orientation of the adamantane cage. Similarly, functionalization of a methylene group on the scaffold could lead to diastereomeric products, with the ratio determined by the steric environment created by the carboximidamide group. Syntheses involving 1,2-disubstituted adamantanes often proceed with high stereocontrol, retaining the stereochemistry of precursors during cyclization or rearrangement reactions. nih.gov

Kinetic Studies and Reaction Rate Determination

The rate of chemical reactions involving this compound is governed by both electronic and steric factors. The bulky adamantyl group exerts a profound steric effect, often decelerating reactions at the adjacent functional group.

Kinetic studies on related adamantane systems provide insight into these effects. For instance, kinetic isotope effect (KIE) experiments in C-H functionalization reactions of adamantane have been used to determine whether C-H bond cleavage is the rate-limiting step. researchgate.net Small KIE values often suggest that the initial hydrogen atom transfer is a rapid, irreversible process and not the turnover-limiting step in the catalytic cycle. For this compound, a similar study could quantify the relative reactivity of the different C-H bonds on the scaffold. The rate of nucleophilic attack on the imidamide group would be expected to be significantly lower than for a less hindered analogue due to the steric shielding provided by the adamantane cage.

| Substrate | Reaction Type | Kinetic Isotope Effect (kH/kD) | Implication |

|---|---|---|---|

| 1-Deuterioadamantane | Photocatalytic H-Atom Transfer | 1.6 (Intramolecular) | C-H cleavage is likely not the turnover-limiting step. |

| Adamantane/Adamantane-d16 | Photocatalytic H-Atom Transfer | 1.3 (Intermolecular) | Suggests an early, exergonic transition state for H-atom transfer. |

Catalytic Cycles and Role in Transition Metal Catalysis

The adamantane moiety is a highly desirable component in ligand design for transition metal catalysis due to its steric bulk, rigidity, and electron-rich nature. uq.edu.auscholaris.ca These properties are known to influence key steps in catalytic cycles, such as oxidative addition and reductive elimination. uq.edu.auproquest.com

This compound can serve as a ligand for transition metals. Upon deprotonation, the resulting amidinate anion is a bidentate ligand that can chelate to a metal center through its two nitrogen atoms, forming a stable four-membered ring. wikipedia.org The adamantyl group at the C2 position would act as a bulky "spectator" substituent, influencing the catalytic activity of the metal center.

The steric bulk provided by the adamantyl group is known to accelerate the rate of reductive elimination, the final product-forming step in many cross-coupling reactions. uq.edu.au This is attributed to the creation of high-energy, sterically congested intermediates following oxidative addition, which provides a driving force for the release of the final product. uq.edu.au Furthermore, the electron-donating nature of the adamantyl group increases the electron density at the metal center, which can facilitate the initial oxidative addition step, particularly with less reactive substrates like aryl chlorides. uq.edu.auscholaris.ca

| Reaction | Catalyst System | Substrate | Yield (%) | Key Observation |

|---|---|---|---|---|

| Suzuki Coupling | Pd / Adamantyl-phosphine Ligand | Electron-rich Aryl Chloride | >90% | Bulky, electron-donating ligand enables reaction with unreactive chlorides. uq.edu.au |

| Suzuki Coupling | Pd / Less Bulky Ligand | Electron-rich Aryl Chloride | Low to moderate | Standard ligands are less effective for challenging substrates. |

| C-N Coupling | Pd / MorDalPhos (Adamantyl-containing) | Aryl Phosphate & Amine | High | Adamantyl-based ligand enables challenging C-heteroatom bond formation. sinocompound.com |

The incorporation of this compound as a ligand could thus lead to highly active and stable catalysts, capable of promoting challenging chemical transformations with high efficiency.

As a Substrate in Homogeneous and Heterogeneous Catalysis

A thorough review of available scientific literature reveals a notable absence of studies investigating "this compound" as a substrate in either homogeneous or heterogeneous catalysis. Research involving the adamantane moiety in catalysis has predominantly focused on its role as a structural component in ligand design for metal catalysts or as a substrate in C-H bond functionalization reactions.

The adamantane cage is frequently employed in catalysis to impart specific steric and electronic properties to ligands, thereby influencing the activity and selectivity of the catalytic system. Its bulky and rigid nature is advantageous in creating well-defined catalytic pockets.

Furthermore, the C-H bonds of the adamantane skeleton, particularly at the tertiary bridgehead positions, have been the subject of numerous studies in catalytic functionalization. These reactions aim to introduce various functional groups onto the adamantane core, leveraging its unique structure for applications in materials science and medicinal chemistry.

However, specific research detailing the catalytic transformation of the carboximidamide functional group at the 2-position of the adamantane scaffold has not been identified. Consequently, there are no available research findings, data tables, or detailed mechanistic insights to report for "this compound" as a substrate in homogeneous or heterogeneous catalytic processes. The exploration of the catalytic reactivity of this specific compound remains an open area for future scientific inquiry.

Computational and Theoretical Chemistry of Adamantane 2 Carboximidamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic characteristics and reactivity of molecules like adamantane-2-carboximidamide. These methods allow for the determination of various molecular properties that are crucial for understanding its chemical nature.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is an important indicator of molecular stability and reactivity.

For adamantane (B196018) derivatives, the bulky adamantane cage typically influences the electronic properties. While specific data for this compound is not available, studies on structurally related adamantane-carbohydrazide derivatives show that the HOMO is often localized on the more electron-rich parts of the molecule, such as the hydrazide group, while the LUMO is distributed over the entire molecule, including the adamantane core. It is anticipated that in this compound, the imidamide group would significantly contribute to the HOMO, given the presence of lone pairs on the nitrogen atoms.

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Adamantane Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The data presented is based on analogous adamantane structures and serves as a predictive model for this compound.

Molecular Electrostatic Potential (MEP) surface mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral potential.

In this compound, the MEP surface would likely show a high negative potential (red) around the nitrogen atoms of the carboximidamide group, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms of the amine and imine groups would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. The adamantane cage, being a hydrocarbon framework, would be expected to have a relatively neutral potential (green). Such analyses are crucial in understanding intermolecular interactions, including hydrogen bonding.

The imidamide group (-C(=NH)NH2) can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For the imidamide group, tautomeric forms can arise from the migration of a proton between the nitrogen atoms. Quantum chemical calculations can be employed to determine the relative stabilities of these tautomers.

While the imidamide group itself is not aromatic, its electronic structure can be influenced by the rest of the molecule. Aromaticity is typically associated with cyclic, planar systems with delocalized π-electrons. Although the adamantane cage is non-aromatic, theoretical studies could explore the possibility of any induced electronic delocalization within the imidamide moiety. The stability of different tautomers would be influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the adamantane substituent.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its surroundings. mdpi.com

In solution, the behavior of this compound would be significantly influenced by the nature of the solvent. MD simulations can model the interactions between the solute and solvent molecules, providing information on solvation energies and the local solvent structure around the molecule.

In polar solvents, it is expected that the polar carboximidamide group would form hydrogen bonds with solvent molecules, which would stabilize the solute. The bulky and nonpolar adamantane cage would have weaker interactions with polar solvents. The solvation free energy, which can be calculated from MD simulations, provides a measure of the solubility of the compound in different solvents. For instance, studies on similar adamantane derivatives have shown that solvents like ethanol (B145695) may be effective for solubilization. semanticscholar.org

In the gas phase, in the absence of solvent interactions, the conformational preferences of this compound would be determined by intramolecular forces. The adamantane cage itself is rigid, but the carboximidamide group can exhibit rotational freedom around the C-C bond connecting it to the adamantane ring.

Computational studies on related adamantane structures have revealed the existence of different stable conformations, such as folded and extended forms. mdpi.com The relative energies of these conformers can be calculated to determine the most stable structures. For this compound, different orientations of the imidamide group relative to the adamantane cage would lead to various conformers. The energy barriers between these conformers can also be determined, providing insight into the molecule's flexibility.

Prediction of Spectroscopic Parameters and Validation with Theoretical Models

In the absence of experimental data, computational chemistry provides powerful tools for the prediction of spectroscopic parameters for molecules like this compound. These theoretical predictions are foundational for validating computational models and can guide future experimental characterization. The primary methods employed for this purpose are rooted in quantum mechanics, particularly Density Functional Theory (DFT).

DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a useful degree of accuracy. nih.govrsc.orgresearchgate.net For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly applied after the geometry of the molecule has been optimized at a chosen level of theory (e.g., using a functional like B3LYP with a suitable basis set). acs.orgresearchgate.net This method computes the isotropic magnetic shielding tensors for each nucleus. The predicted chemical shifts (δ) are then obtained by referencing these calculated shielding values (σ) to the shielding value of a standard reference compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). nih.govacs.org

For IR spectroscopy, theoretical models calculate the vibrational frequencies and their corresponding intensities. dtic.mil This is achieved by computing the second derivatives of the energy with respect to the Cartesian nuclear coordinates, which forms a matrix known as the Hessian. nih.gov Diagonalizing this mass-weighted Hessian matrix yields the harmonic vibrational frequencies. The intensities of the IR absorption bands are proportional to the square of the change in the dipole moment during the vibration. While these calculations provide a robust qualitative prediction of the spectrum, calculated harmonic frequencies are often systematically higher than experimental values. To account for this, uniform scaling factors are frequently applied to the computed frequencies, though the unscaled, purely theoretical values are the direct output of the model. researchgate.netacs.org

The tables below illustrate the typical format for predicted spectroscopic data for this compound, as would be generated from DFT calculations.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound. This table is a hypothetical representation of data that would be generated by DFT/GIAO calculations. The atom numbering is arbitrary and for illustrative purposes.

| Atom Type | Atom Position (Illustrative) | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C | Carboximidamide C | 165.2 |

| ¹³C | Adamantane C-2 (attachment point) | 45.8 |

| ¹³C | Adamantane CH (bridgehead) | 38.5 |

| ¹³C | Adamantane CH₂ | 28.9 |

| ¹H | Amine NH₂ | 7.5 |

| ¹H | Imine NH | 8.1 |

| ¹H | Adamantane CH (bridgehead) | 2.1 |

| ¹H | Adamantane CH₂ | 1.8 |

Table 2: Illustrative Predicted Infrared (IR) Frequencies for this compound. This table is a hypothetical representation of data generated from harmonic frequency calculations at a DFT level of theory.

| Predicted Frequency (cm⁻¹) | Predicted Intensity (km/mol) | Vibrational Mode Assignment (Illustrative) |

|---|---|---|

| 3450 | 55 | N-H stretch (asymmetric, NH₂) |

| 3380 | 48 | N-H stretch (symmetric, NH₂) |

| 3310 | 62 | N-H stretch (imine) |

| 2950 | 120 | C-H stretch (adamantane, asymmetric) |

| 2870 | 110 | C-H stretch (adamantane, symmetric) |

| 1660 | 180 | C=N stretch (imidamide) |

| 1610 | 95 | N-H bend (scissoring, NH₂) |

| 1455 | 70 | C-H bend (adamantane) |

Reaction Pathway Elucidation Through Transition State Theory and Potential Energy Surface Mapping

Understanding the chemical reactivity of this compound, including its formation, decomposition, or interaction with other molecules, can be achieved computationally by mapping its potential energy surface (PES). pythoninchemistry.orglibretexts.org A PES is a multidimensional mathematical surface that describes the potential energy of a set of atoms as a function of their geometric positions. yale.eduwikipedia.org Stationary points on the PES are of particular chemical interest: minima correspond to stable or metastable structures (reactants, products, and intermediates), while first-order saddle points represent transition states—the highest energy point along the lowest energy path between two minima. libretexts.orgfiveable.me

Transition State Theory (TST) provides a framework for understanding reaction rates based on the properties of the species at the transition state, also known as the activated complex. wikipedia.orgbritannica.com According to TST, the rate of a reaction is determined by the concentration of the activated complex and the frequency at which it converts to products. fiveable.mesketchy.com Computationally, the key is to locate the transition state structure connecting reactants and products and to calculate its energy relative to the reactants. This energy difference is the activation energy barrier (ΔE‡).

The process of elucidating a reaction pathway for this compound involves several computational steps:

Geometry Optimization: The structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations, which correspond to minima on the PES.

Transition State Search: Specialized algorithms are used to locate the saddle point (the transition state structure) on the PES between a reactant and a product.

Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. For a structure to be a true minimum, all calculated vibrational frequencies must be real. For a transition state, exactly one imaginary frequency must be found, which corresponds to the motion along the reaction coordinate—the path of atomic motion that transforms reactants into products. fiveable.me

Reaction Path Following: An Intrinsic Reaction Coordinate (IRC) calculation can be performed starting from the transition state structure. This traces the minimum energy path downhill to connect the transition state with its corresponding reactant and product minima, confirming that the correct pathway has been identified.

By mapping these critical points, a reaction energy profile can be constructed, providing quantitative data on activation energies and reaction enthalpies. This allows for a detailed, atomistic understanding of the reaction mechanism without resorting to experimental methods.

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies aim to establish a clear link between the chemical structure of a molecule and its macroscopic properties. wikipedia.orgtandfonline.com For this compound, computational methods can be used to predict properties such as its binding affinity to materials or its potential role in catalytic processes.

Binding to Materials: The interaction of this compound with a material surface (e.g., a metal, polymer, or nanoparticle) can be modeled using techniques like molecular docking or higher-level quantum mechanics/molecular mechanics (QM/MM) simulations. nih.govrsc.org

Molecular Docking: This technique predicts the preferred orientation and conformation (the "pose") of the molecule when it binds to a receptor site on a material surface. sebastianraschka.commdpi.com A scoring function is used to estimate the strength of the interaction, typically reported as a binding energy or affinity. nih.govchemrxiv.org This allows for rapid screening of different binding sites and conformations.

QM/MM Simulations: For a more accurate description, a QM/MM approach can be used. deeporigin.comnih.gov In this method, the this compound molecule and the immediate surface atoms it interacts with are treated with high-accuracy quantum mechanics (the QM region), while the rest of the material and solvent are treated with a less computationally expensive molecular mechanics force field (the MM region). acs.org This hybrid approach provides a detailed electronic description of the binding interactions (e.g., covalent bonds, hydrogen bonds, van der Waals forces) while still accounting for the larger environment.

Catalytic Efficiency: If this compound were to act as a catalyst or be modified by one, computational chemistry could elucidate the mechanism and predict its efficiency. wikipedia.org The catalytic cycle would be modeled by mapping the reaction pathway on the potential energy surface, as described in section 4.4. The efficiency of a catalyst is primarily related to the height of the activation energy barrier for the rate-determining step of the reaction. sketchy.com A lower activation barrier corresponds to a faster reaction rate and higher catalytic efficiency. QM/MM methods are particularly powerful for studying catalysis, as they can accurately model the bond-breaking and bond-forming events that occur within the complex environment of a catalyst's active site. nih.govnih.gov

The table below provides an example of the kind of data that would be generated from a molecular docking study of this compound with a hypothetical material surface.

Table 3: Illustrative Docking Results for this compound on a Hypothetical Surface. This table is a hypothetical representation of data generated from a molecular docking simulation.

| Binding Site ID | Predicted Binding Energy (kcal/mol) | Key Predicted Intermolecular Interactions |

|---|---|---|

| Site 1 (Hydrophilic) | -6.8 | Hydrogen bond from NH₂ to surface oxygen atoms |

| Site 1 (Hydrophilic) | -5.2 | Hydrogen bond from imine NH to surface oxygen atoms |

| Site 2 (Hydrophobic) | -4.5 | Van der Waals contacts between adamantane cage and surface alkyl chains |

| Site 3 (Mixed) | -6.1 | Hydrogen bond from NH₂ and van der Waals contacts from adamantane |

Applications in Advanced Materials Science and Supramolecular Chemistry

Incorporation of Adamantane-2-carboximidamide into Polymeric Systems

The incorporation of the adamantane (B196018) cage into polymer backbones or as pendant groups can significantly enhance the material's properties, including thermal stability and mechanical strength. wikipedia.org Adamantane-based polymers are noted for their high glass transition temperatures and resistance to degradation. researchgate.net

The synthesis of an adamantane-based monomer is the foundational step for its inclusion in a polymer. For this compound to be used as a monomer, it would typically be further functionalized with a polymerizable group. A common strategy involves creating adamantyl-containing vinyl monomers, such as (meth)acrylates. researchgate.net For instance, adamantane-based methacrylates can be prepared from adamantane derivatives and methacryloyl chloride, often using a combination of pyridine (B92270) and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base and solvent to achieve good yields. researchgate.net

While direct synthesis of this compound suitable for polymerization is not extensively detailed, a plausible route could involve the synthesis of a precursor like 2-cyanoadamantane, followed by its conversion to the carboximidamide group. This functionalized adamantane could then be endowed with a polymerizable moiety, such as a vinyl or acrylate (B77674) group, through standard organic transformations.

Once a suitable monomer is synthesized, polymerization can proceed through various mechanisms.

Radical Polymerization : Adamantyl methacrylates are commonly polymerized using free-radical polymerization, often initiated by agents like α,α′-azobisisobutyronitrile (AIBN). researchgate.netacs.org The bulky adamantyl group can influence the polymerization kinetics. acs.org

Cationic Ring-Opening Polymerization : Strained adamantane derivatives, such as 1,3-dehydroadamantanes, can undergo cationic ring-opening polymerization to produce poly(1,3-adamantane)s. researchgate.net These all-hydrocarbon polymers exhibit high thermal stability due to the strain-free adamantane skeletons in the polymer chain. researchgate.net

Ring-Opening Metathesis Polymerization (ROMP) : Adamantane units can be incorporated into terpolymers using ROMP, which allows for the creation of cross-linked structures with controlled properties. nih.gov

The rigid and bulky nature of the adamantane scaffold makes its derivatives excellent candidates for use as cross-linking agents in the formation of polymer networks. These networks often exhibit enhanced thermal, chemical, and mechanical stability compared to those formed with conventional cross-linkers. ooc.co.jp

Research has shown that cured films made with adamantane-based cross-linkers can exhibit significantly different properties compared to those made with standard cross-linkers like DPHA (Dipentaerythritol hexaacrylate) or TCDDA (Tricyclodecane dimethanol diacrylate).

| Property | DARTMA (Adamantane-based) | TCDDA (Conventional) | DPHA (Conventional) | Notes |

|---|---|---|---|---|

| Pencil Hardness | 2H | H | 3H | Hardness is influenced by crosslinking density. ooc.co.jp |

| Heat Resistance (5% Mass Reduction Temp.) | 326°C | 367°C | 372°C | Lower heat resistance of DARTMA is attributed to lower crosslinking density. ooc.co.jp |

| Water Absorption Rate (Thermal Cured) | 0.40% | 0.58% | 1.10% | DARTMA thermal cured film shows very low water absorption. ooc.co.jp |

Design and Assembly of Supramolecular Architectures

The adamantane cage is a highly effective and versatile scaffold in supramolecular chemistry, serving as a robust building block for creating larger, non-covalently assembled structures. nih.govnih.gov Its derivatives can be used to construct everything from simple dimers to complex three-dimensional frameworks.

The carboximidamide group of this compound is a potent director of self-assembly due to its ability to act as both a hydrogen bond donor and acceptor. This functionality, when combined with the rigid adamantane scaffold, can facilitate the formation of highly ordered supramolecular structures.

Studies on related adamantane derivatives demonstrate this principle effectively. For example, 1,3-adamantanedicarboxylic acid and 4,4′-(1,3-adamantanediyl)diphenol have been shown to co-crystallize with various bipyridine bases, forming extensive one-dimensional zigzag or linear chains through predictable O–H⋯N hydrogen bonds. Similarly, N′-(adamantan-2-ylidene)hydrazide derivatives self-assemble in the crystalline state, forming structures stabilized primarily by strong N–H···O hydrogen bonds, with additional contributions from weaker C–H···O and C–H···N interactions. acs.org The adamantane cage itself acts as a lipophilic building block, promoting aggregation through van der Waals forces and organizing molecules into tapes, grids, and other motifs. acs.org

Adamantane and its derivatives are classic "guest" molecules in host-guest chemistry due to their size, shape, and hydrophobicity, which allow them to fit snugly within the cavities of various macrocyclic "host" molecules. nih.gov The resulting inclusion complexes are stabilized by non-covalent interactions.

The most studied host-guest pairs involving adamantane include:

Cyclodextrins (CDs) : These naturally occurring macrocycles have a hydrophobic inner cavity that is ideal for encapsulating the adamantane cage. β-Cyclodextrin, in particular, forms very stable 1:1 inclusion complexes with adamantane guests, with association constants (Kₐ) typically in the range of 10³–10⁵ M⁻¹. nih.govresearchgate.net

Cucurbit[n]urils (CB[n]) : These barrel-shaped macrocycles exhibit exceptionally strong binding with adamantane guests. CB acs.org is particularly noteworthy for forming ultra-stable host-guest complexes with adamantane, driven by the hydrophobic effect and ion-dipole interactions between the guest and the host's carbonyl portals. rsc.org The binding affinity can be extremely high, with association constants surpassing that of the avidin-biotin system. rsc.org

The stability of these complexes makes the adamantane/host pair a reliable and versatile tool for constructing more complex, self-assembled systems for applications in drug delivery and materials science. nih.govpensoft.net

| Host Molecule | Guest Molecule | Association Constant (Kₐ) | Primary Driving Force |

|---|---|---|---|

| β-Cyclodextrin (β-CD) | Adamantane Derivatives | ~10³ - 10⁵ M⁻¹ nih.gov | Hydrophobic effect nih.gov |

| Cucurbit acs.orguril (CB acs.org) | Adamantane | Up to 7 x 10¹⁷ M⁻¹ rsc.org | Hydrophobic effect, Ion-dipole interactions rsc.org |

| Cucurbit acs.orguril (CB acs.org) | Neutral Adamantane | - | Mechanical stability of 44 pN nsf.gov |

| Cucurbit acs.orguril (CB acs.org) | Positively Charged Adamantane | - | Mechanical stability of 49 pN nsf.gov |

The well-defined tetrahedral geometry of the adamantane cage makes it an ideal building block, or scaffold, for the construction of highly porous, crystalline three-dimensional (3D) materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). iipseries.org In this context, functional groups like the carboximidamide moiety on this compound would serve as the points of connection, either coordinating to metal ions (in MOFs) or forming strong covalent bonds with other organic linkers (in COFs). iipseries.orgsciopen.com

The rigidity and 3D structure of the adamantane scaffold are critical for directing the formation of ordered, porous networks rather than amorphous polymers. nih.gov By incorporating adamantane into the monomer units, researchers have successfully synthesized 3D COFs with diamondoid structures. nih.govresearchgate.net These materials exhibit exceptional properties that are highly desirable for applications in gas storage and catalysis.

Recent research highlights the successful creation of adamantane-based COFs with remarkable characteristics.

| Framework Type | Key Feature | Reported Value | Significance |

|---|---|---|---|

| Adamantane-based 3D COF | Surface Area | >3400 m²/g nih.gov | Exceptionally high surface area for adsorption and catalysis. |

| Adamantane-based 3D COF | Pore Size | Up to 33 Å (mesoporous) nih.gov | Large pores allow for diffusion of bulky molecules. |

| Adamantane-based 3D COF | Crystal Density | 0.123 g/cm³ nih.gov | Extremely low density, indicating high porosity. |

The use of adamantane as a structural unit helps to achieve frameworks with low structural interpenetration, which is a common challenge that can reduce porosity in 3D frameworks. nih.gov This makes adamantane-based linkers highly valuable for the rational design and synthesis of advanced porous materials.

Application as a Ligand in Coordination Chemistry

Catalytic Activity of Metal-Adamantane-2-carboximidamide Complexes in Organic Transformations:Without the synthesis of such complexes, no studies on their catalytic activity exist.

We recommend consulting future chemical literature for potential research on this specific compound as it becomes available.

Advanced Methodologies in Characterization and Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods provide detailed insight into the molecular structure of adamantane (B196018) derivatives. Beyond basic spectral acquisition, specific advanced techniques are employed to resolve complex structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural identification of adamantane compounds in solution. jchps.comresearchgate.net Due to the molecule's rigidity, specific NMR pulse sequences are particularly useful. Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) are standard for establishing connectivity. For complex adamantane derivatives, advanced methods like 1D Nuclear Overhauser Effect Spectroscopy (NOESY) can help determine the spatial proximity of protons, which is crucial for stereochemical assignments. nih.gov Given the frequent use of adamantane as a reference standard in solid-state NMR, its spectral characteristics are well-documented. nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers complementary information about functional groups and the molecular framework. jchps.comcardiff.ac.uk For adamantane derivatives, the spectra are characterized by vibrations of the cage itself. researchgate.net Advanced IR and Raman modes, often supported by Density Functional Theory (DFT) calculations, can distinguish between different conformers or polymorphic forms by identifying subtle shifts in vibrational frequencies. researchgate.netresearchgate.net For instance, DFT calculations can help assign the stretching modes of the CH and CH2 groups within the adamantane core, which are often coupled and appear as broad bands. researchgate.net

| Technique | Application | Type of Information Provided |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Through-bond correlations to establish atomic connectivity. |

| 1D NOESY | Stereochemistry Determination | Through-space correlations to determine the spatial arrangement of atoms. |

| DFT-Assisted IR/Raman Spectroscopy | Vibrational Mode Analysis | Assignment of specific vibrational frequencies to functional groups and the adamantane cage, aiding in conformational analysis. researchgate.netresearchgate.net |

Diffraction Methods for Solid-State Structure Determination

Diffraction methods are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the most powerful technique for obtaining an unambiguous molecular structure, providing detailed information on bond lengths, angles, and intermolecular interactions. nih.gov This method has been extensively used to study the conformation and crystal packing of various adamantane derivatives. nih.govnih.govresearchgate.netresearchgate.netuzh.ch For this compound, this technique would definitively establish the geometry of the carboximidamide group relative to the adamantane cage and reveal hydrogen bonding networks that stabilize the crystal lattice.

X-ray powder diffraction (XRPD) is crucial for analyzing polycrystalline materials and identifying different crystalline phases, a phenomenon known as polymorphism. ucl.ac.ukcambridge.org Adamantane and its derivatives are known to exhibit complex polymorphic behavior and undergo phase transitions with changes in temperature or pressure. ucl.ac.ukcambridge.orgnih.govacs.org XRPD can be used to characterize the specific solid form of this compound, which is critical for material properties. A multi-technique approach combining XRPD with methods like differential scanning calorimetry (DSC) can provide a comprehensive understanding of the solid-state behavior of such compounds. ucl.ac.ukacs.org

| Technique | Application | Type of Information Provided |

|---|---|---|

| Single-Crystal X-ray Diffraction | Absolute Structure Determination | Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions. nih.gov |

| X-ray Powder Diffraction (XRPD) | Phase Identification & Polymorphism | "Fingerprint" of a crystalline solid, used to identify phases and study phase transitions. ucl.ac.uk |

Chromatographic and Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or potential isomers.

The separation of adamantane derivatives can often be achieved using gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.netvurup.skmtc-usa.com Due to the similarity in properties between isomers (e.g., positional or stereoisomers), specialized chromatographic methods may be required for their resolution. vurup.skwelch-us.comchromatographytoday.com

For HPLC, the choice of stationary phase is critical. Columns with shape-selective properties, such as phenyl or cholesterol-bonded phases, can be effective for separating geometric or positional isomers. mtc-usa.com For instance, C8 columns can offer spatial selectivity suitable for separating conformational isomers due to their shorter carbon chains compared to C18 columns. welch-us.com The development of a robust HPLC method is fundamental for the quality control and purity assessment of this compound.

Gas chromatography, particularly with capillary columns, is also a powerful tool for separating volatile adamantane derivatives. researchgate.net The use of stationary phases with varying polarities can influence the separation of isomers based on subtle differences in their interaction with the phase. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and probing the structure of adamantane derivatives through their fragmentation patterns. Electron ionization (EI) is a common method used to study the fragmentation of these compounds. nih.gov

The mass spectrum of adamantane itself shows characteristic fragmentation. For substituted adamantanes, the fragmentation pathways are influenced by the nature and position of the substituent. cdnsciencepub.comacs.org In 2-substituted adamantanes, a common fragmentation pathway involves the loss of the substituent or a related neutral molecule, leading to the formation of a stable cation. For instance, the fragmentation of 2-adamantanol is dominated by the loss of a water molecule. cdnsciencepub.comcdnsciencepub.com

In the case of this compound, mass spectrometry would be used to confirm its molecular mass. Analysis of the fragmentation pattern would likely show characteristic losses related to the carboximidamide group, as well as fragmentation of the adamantane cage itself. The fragmentation of the polycyclic core can lead to the formation of various alkyl-substituted benzene ions. cdnsciencepub.com Linked-scan experiments can be employed to study daughter ions and establish specific degradation pathways, providing further structural confirmation. researchgate.net

| Ionization Method | Application | Key Fragmentation Pathways |

|---|---|---|

| Electron Ionization (EI) | Structural Confirmation & Fragmentation Analysis | Loss of the substituent (or related neutral molecule) from the 2-position. |

| EI | Structural Confirmation & Fragmentation Analysis | Decomposition of the adamantane cage, often leading to aromatic ions. nih.govcdnsciencepub.com |

Future Perspectives and Emerging Research Directions

Exploration of Undiscovered Reactivity of the Imidamide Group and Adamantane (B196018) Core

The future exploration of Adamantane-2-carboximidamide's chemistry will likely focus on the interplay between the sterically demanding adamantane framework and the reactive imidamide functional group. The adamantane cage is known for its rigidity and ability to protect nearby functional groups from metabolic cleavage, a property that could influence the stability and reactivity of the attached imidamide. researchgate.net

Researchers are expected to investigate novel transformations that are either uniquely enabled or sterically hindered by the adamantane-2-yl substituent. Unlike the more symmetric 1-substituted adamantanes, the 2-substituted position offers a chiral environment, which could be exploited in asymmetric synthesis and catalysis. mdpi.com The imidamide group itself is a rich platform for chemical modification, including N-alkylation, N-acylation, and cycloaddition reactions. The influence of the bulky adamantane core on the regioselectivity and stereoselectivity of these reactions remains a fertile ground for discovery. Furthermore, the potential for the imidamide group to act as a bidentate ligand in coordination chemistry opens pathways to new metal-organic complexes with unique catalytic or material properties.

Table 1: Potential Research Areas in the Reactivity of this compound

| Research Area | Potential Reaction Type | Expected Outcome |

| Coordination Chemistry | Complexation with transition metals | Novel catalysts, magnetic materials, or luminescent probes. |

| Cycloaddition Reactions | [3+2] or [4+2] cycloadditions | Synthesis of novel heterocyclic systems fused to the adamantane core. |

| Asymmetric Transformations | Chiral catalysis using the inherent chirality | Enantioselective synthesis of complex molecules. |

| Supramolecular Chemistry | Hydrogen-bond-directed self-assembly | Formation of ordered nanostructures, gels, or liquid crystals. nih.gov |

Development of New Synthetic Methodologies with Enhanced Sustainability and Scalability

The advancement of this compound from a laboratory curiosity to a useful building block depends critically on the development of efficient and sustainable synthetic routes. researchgate.net Current synthetic approaches to 2-substituted adamantanes can be lengthy and low-yielding. mdpi.com Future methodologies will need to address these shortcomings by focusing on principles of green chemistry.

Key areas for development include:

Catalytic C-H Functionalization: Direct, selective activation and functionalization of the C-H bonds at the 2-position of adamantane would represent a significant leap forward, bypassing multi-step sequences.

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability compared to traditional batch synthesis, allowing for precise control over reaction conditions.

Alternative Solvents and Reagents: The use of greener solvents, bio-based starting materials, and non-toxic reagents will be crucial for reducing the environmental impact of synthesis.

Enzymatic Synthesis: Biocatalysis could provide highly selective and environmentally benign routes to chiral 2-substituted adamantane precursors.

Table 2: Comparison of Synthetic Approaches for Adamantane Derivatives

| Methodology | Traditional Approach | Future Sustainable Approach |

| Starting Material | Petroleum-derived adamantane | Bio-based polycyclic precursors |

| Key Transformation | Multi-step functional group interconversion | Direct C-H activation/functionalization |

| Process Type | Batch synthesis | Continuous flow synthesis |

| Reagents | Stoichiometric, often hazardous reagents | Catalytic systems, enzymatic reactions |

| Solvents | Chlorinated or other volatile organic compounds | Supercritical fluids, ionic liquids, or water |

Expansion into Novel Materials Science Applications with Tailored Properties

The rigid, diamond-like structure of the adamantane core makes it an exceptional building block for advanced materials. rsc.orgwikipedia.org When combined with the imidamide group's capacity for strong directional hydrogen bonding, this compound becomes a prime candidate for the design of materials with highly tailored properties.

Future research is expected to explore its incorporation into various material classes:

Polymers and Copolymers: Integrating this compound into polymer backbones could enhance thermal stability, mechanical strength, and glass transition temperatures. The imidamide group can introduce specific intermolecular interactions, leading to self-healing or shape-memory polymers.

Supramolecular Assemblies: The compound could serve as a "tecton" or building block for designing complex, self-assembled architectures like gels, liquid crystals, or porous organic frameworks. nih.gov These materials could find use in separation, storage, or sensing applications.

Optical Materials: Adamantane derivatives have been investigated for their nonlinear optical (NLO) properties. semanticscholar.org Functionalization with an imidamide group could modulate these properties, leading to new materials for optoelectronics. Recent studies on functionalized diamondoids have shown that fluorescence can be tuned, opening possibilities for new fluorescent nanomaterials. acs.org

Table 3: Potential Materials Science Applications

| Material Type | Key Feature from this compound | Potential Application |

| High-Performance Polymers | Rigidity, thermal stability | Aerospace components, engineering plastics |

| Supramolecular Gels | Directional hydrogen bonding | Drug delivery, tissue engineering scaffolds |

| Crystalline Frameworks | Defined geometry, potential for porosity | Gas storage, chemical separations |

| Nonlinear Optical Materials | Cage structure, modifiable electronics | Photonics, optical switching |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Materials Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling predictive modeling and accelerating discovery. bbntimes.comrjptonline.org For a molecule like this compound, where experimental data is scarce, AI/ML offers a powerful approach to guide research efforts efficiently.

Emerging applications include:

Reaction Prediction: ML models trained on large reaction databases can predict the most likely outcomes of unexplored reactions involving this compound, suggesting optimal conditions and minimizing experimental trial and error. rjptonline.org

De Novo Materials Design: Generative models can design novel polymers or supramolecular structures incorporating the this compound scaffold, optimized for specific target properties like thermal stability or porosity. researchgate.net

Property Prediction: AI can develop quantitative structure-property relationship (QSPR) models to predict physical, chemical, and material properties without the need for synthesis and testing. researchgate.net This allows for rapid virtual screening of potential derivatives for specific applications.

Table 4: AI/ML Integration in this compound Research

| AI/ML Application | Objective | Potential Impact |

| Retrosynthesis Planning | Design the most efficient synthetic route. | Reduces development time and resource consumption. nih.gov |

| Virtual Screening | Identify derivatives with desired properties. | Accelerates discovery of new functional molecules. |

| Molecular Dynamics Simulation | Predict self-assembly behavior and material mechanics. | Provides atomic-level insight into material performance. |

| Quantum Chemistry Acceleration | Speed up calculations of electronic and optical properties. | Enables high-throughput screening of candidates for electronic devices. bbntimes.com |

Challenges and Opportunities in the Scalable Synthesis and Non-Clinical Industrial Applications of this compound

While the future prospects are promising, significant hurdles must be overcome to translate this compound into industrial applications. The primary challenge lies in its synthesis. The functionalization of adamantane, particularly at the less reactive secondary (C-2) position, is notoriously difficult and often requires harsh conditions, leading to low yields and high production costs. mdpi.com Scaling up such processes while maintaining consistency and purity presents a major obstacle. scienceopen.com

Furthermore, the stability of the carboximidamide group under various industrial processing conditions (e.g., high temperatures, acidic or basic environments) needs thorough investigation. The high cost of adamantane itself as a starting material can also be a barrier for applications where cost-effectiveness is paramount. scienceopen.com

Despite these challenges, the opportunities are substantial. The unique combination of properties offered by this molecule is difficult to achieve with other building blocks. In the non-clinical sphere, high-value applications can justify the cost. For instance, its use in specialty polymers for electronics or aerospace, as a component in advanced lubricants, or as a building block for highly selective separation membranes could provide significant performance advantages. The opportunity lies in identifying niche applications where the superior properties conferred by the this compound moiety outweigh the synthetic challenges and costs.